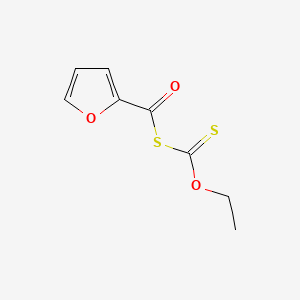
Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester: is a complex organosulfur compound with the chemical formula C8H8O3S2 This compound is characterized by the presence of both carbonic acid and thio-2-furoic acid moieties, linked through an anhydrosulfide bond It has a molecular weight of 216
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester typically involves the reaction of thio-2-furoic acid with carbonic acid derivatives under specific conditions. One common method includes the use of thionyl chloride to activate the carboxylic acid group of thio-2-furoic acid, followed by the introduction of carbonic acid derivatives to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or sulfur centers, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester is used as a building block for the synthesis of more complex organosulfur compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfur-containing groups may interact with biological targets, leading to various biological effects. Researchers investigate its potential as an enzyme inhibitor or as a modulator of biological pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific chemical and physical characteristics.
Mécanisme D'action
The mechanism of action of carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester involves its interaction with molecular targets through its sulfur-containing groups. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways. The compound may form covalent bonds with thiol groups in proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiocarboxylic acids: These compounds are similar in structure but differ in the presence of a thiocarboxyl group instead of the carbonic acid moiety.
Thioesters: Thioesters share the sulfur-containing ester linkage but differ in the overall structure and reactivity.
Dithiocarboxylic acids: These compounds contain two sulfur atoms in the carboxyl group, providing different chemical properties and reactivity.
Uniqueness
Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester is unique due to its combination of carbonic acid and thio-2-furoic acid moieties, linked through an anhydrosulfide bond. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
105770-00-1 |
|---|---|
Formule moléculaire |
C8H8O3S2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
O-ethyl furan-2-carbonylsulfanylmethanethioate |
InChI |
InChI=1S/C8H8O3S2/c1-2-10-8(12)13-7(9)6-4-3-5-11-6/h3-5H,2H2,1H3 |
Clé InChI |
MGEZTQPUDXHPFB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)SC(=O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




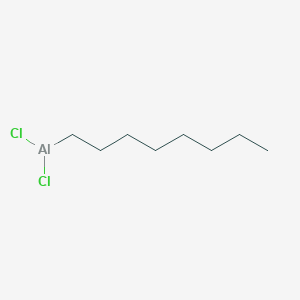
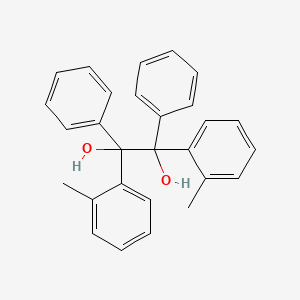
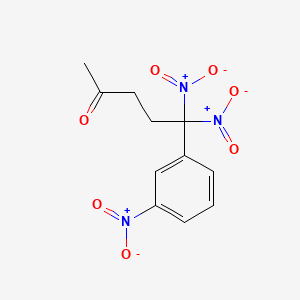
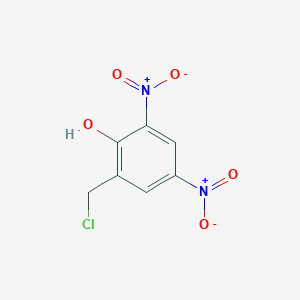
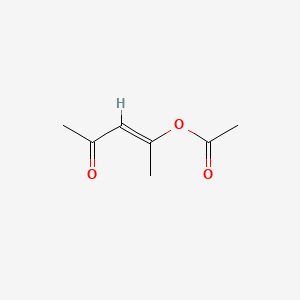

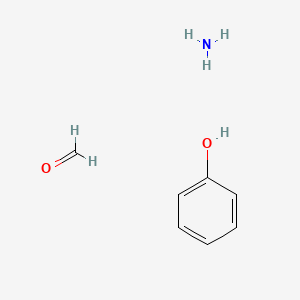
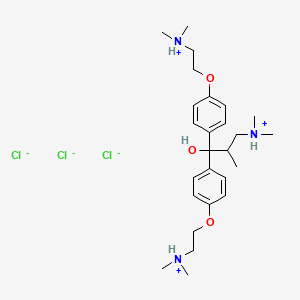

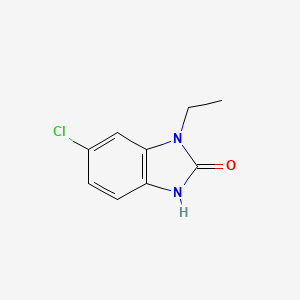
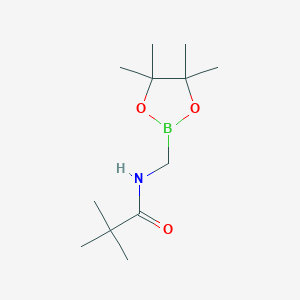
![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)
